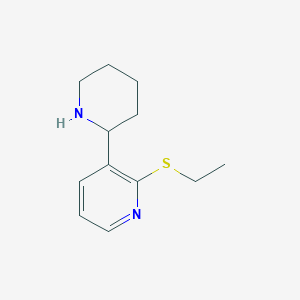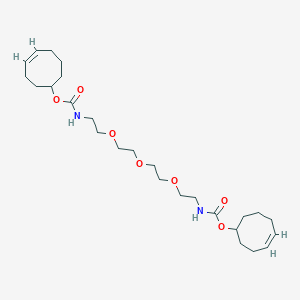
Di(cyclooct-4-en-1-yl) (3,6,9,12-tetraoxatetradecane-1,14-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG4-TCO, also known as trans-cyclooctene-polyethylene glycol 4-trans-cyclooctene, is a bifunctional compound widely used in click chemistry. This compound consists of two trans-cyclooctene (TCO) groups connected by a polyethylene glycol (PEG) spacer. The TCO groups are highly reactive in bioorthogonal reactions, making TCO-PEG4-TCO a valuable tool in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCO-PEG4-TCO is typically synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) with trans-cyclooctene (TCO) groups. The process often begins with the activation of PEG using a suitable linker, followed by the conjugation of TCO groups to the activated PEG. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the click chemistry reactions .
Industrial Production Methods
In industrial settings, the production of TCO-PEG4-TCO involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to confirm its chemical structure and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG4-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is highly selective and occurs rapidly without the need for a catalyst .
Common Reagents and Conditions
The IEDDA reaction between TCO-PEG4-TCO and tetrazines is typically carried out in aqueous buffers at room temperature. The reaction conditions are mild, making it suitable for use in biological systems. Common reagents include tetrazine derivatives and various solvents to maintain the solubility of the reactants .
Major Products Formed
The major product formed from the reaction between TCO-PEG4-TCO and tetrazines is a stable covalent adduct. This product is often used for labeling and imaging applications in biological research .
Applications De Recherche Scientifique
Chemistry
In chemistry, TCO-PEG4-TCO is used as a linker in the synthesis of complex molecules. Its ability to undergo click chemistry reactions with high efficiency makes it a valuable tool for constructing large molecular assemblies .
Biology
In biological research, TCO-PEG4-TCO is employed for site-specific labeling of biomolecules. It is used to modify proteins, antibodies, and nucleic acids, enabling the study of their functions and interactions in living cells .
Medicine
In medicine, TCO-PEG4-TCO is utilized in the development of targeted drug delivery systems. Its bioorthogonal reactivity allows for the precise conjugation of therapeutic agents to specific biomolecules, enhancing the efficacy and reducing the side effects of treatments .
Industry
In industrial applications, TCO-PEG4-TCO is used in the production of advanced materials and sensors. Its ability to form stable covalent bonds with various substrates makes it suitable for creating durable and functionalized surfaces .
Mécanisme D'action
The mechanism of action of TCO-PEG4-TCO involves its reactivity in the IEDDA reaction with tetrazines. The trans-cyclooctene groups in TCO-PEG4-TCO undergo a cycloaddition reaction with tetrazines, forming a stable covalent bond. This reaction is highly selective and occurs rapidly, making it ideal for applications in biological systems where precise and efficient labeling is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG3-TCO: Similar to TCO-PEG4-TCO but with a shorter PEG spacer.
TCO-PEG5-TCO: Similar to TCO-PEG4-TCO but with a longer PEG spacer.
TCO-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of a second TCO group .
Uniqueness
TCO-PEG4-TCO is unique due to its bifunctional nature, allowing it to participate in two simultaneous click chemistry reactions. The PEG spacer provides flexibility and solubility, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C28H48N2O8 |
|---|---|
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1-,5-2- |
Clé InChI |
ZLDVUVLAIKSQGP-LEWNYYKSSA-N |
SMILES isomérique |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-3-{5-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061583.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)
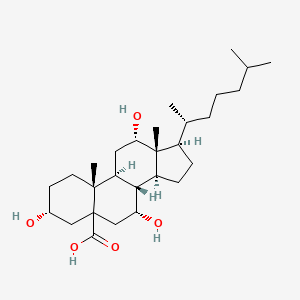
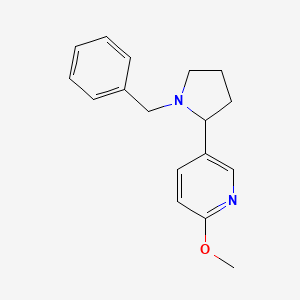
![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)


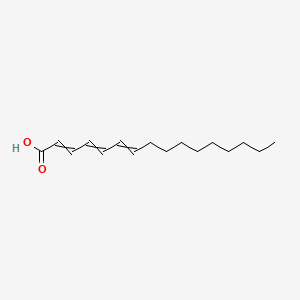
![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
